![molecular formula C10H5BrN2O4S B14143732 7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid CAS No. 329710-25-0](/img/structure/B14143732.png)
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid is a heterocyclic compound that contains a bromine atom, a naphthalene ring, an oxadiazole ring, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with bromine and subsequent cyclization with oxadiazole-forming reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and sulfonation, followed by purification techniques like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Nitronaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid
- 5-Bromonaphtho[1,2-d][1,2,3]oxadiazole
Uniqueness
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid is unique due to the presence of the bromine atom and the sulfonic acid group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
329710-25-0 |
|---|---|
Molecular Formula |
C10H5BrN2O4S |
Molecular Weight |
329.13 g/mol |
IUPAC Name |
7-bromobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H5BrN2O4S/c11-5-1-2-6-7(3-5)9(18(14,15)16)4-8-10(6)12-13-17-8/h1-4H,(H,14,15,16) |
InChI Key |
GREAGEUYGWYWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C=C1Br)S(=O)(=O)O)ON=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
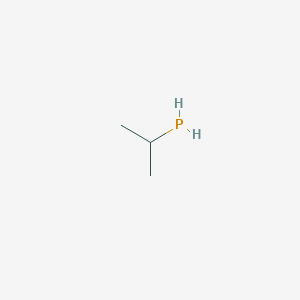
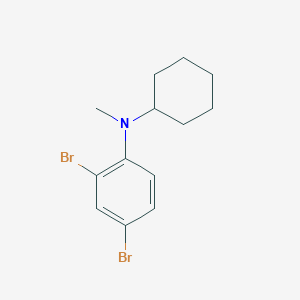

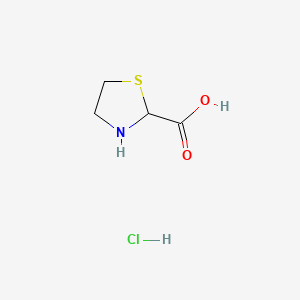
![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)
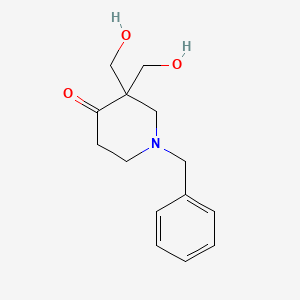

![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)
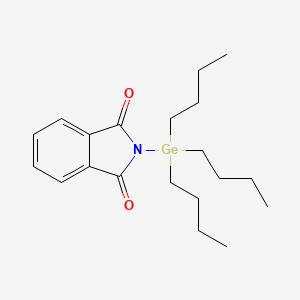
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)

![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
